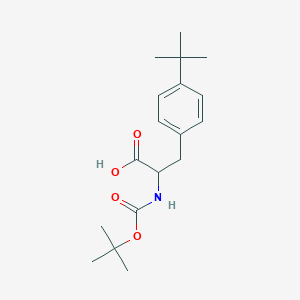

BOC-DL-4-tert-butyl-PHE

Description

BenchChem offers high-quality BOC-DL-4-tert-butyl-PHE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BOC-DL-4-tert-butyl-PHE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWQIBYYDHXJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to BOC-DL-4-tert-butyl-PHE: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(tert-butoxycarbonyl)-DL-4-tert-butylphenylalanine (BOC-DL-4-tert-butyl-PHE), a non-canonical amino acid with significant potential in medicinal chemistry and peptide design. By leveraging its unique structural features—a racemic center and a sterically demanding tert-butyl group—researchers can explore novel chemical spaces to enhance the therapeutic properties of peptides and small molecules. This document details the synthesis, analytical characterization, and key applications of this compound, offering field-proven insights for its effective utilization in research and development.

Core Chemical Properties and Structural Attributes

BOC-DL-4-tert-butyl-PHE is a derivative of the amino acid phenylalanine, featuring two key modifications: a tert-butoxycarbonyl (BOC) protecting group on the amine and a tert-butyl substituent at the para position of the phenyl ring. The racemic nature of this compound provides a mixture of both D- and L-enantiomers, which can be advantageous in certain drug discovery applications where stereochemistry is being explored for optimal target binding or metabolic stability.

The bulky tert-butyl group introduces significant steric hindrance, which can influence the conformational preferences of peptides and protect against enzymatic degradation.[1] This lipophilic moiety can also enhance membrane permeability, a crucial factor in drug delivery.[1] The BOC group offers a reliable and acid-labile protecting group for the amine, making it a staple in solid-phase peptide synthesis (SPPS).[][3]

| Property | Value | Source |

| Chemical Formula | C₁₈H₂₇NO₄ | N/A |

| Molecular Weight | 321.41 g/mol | N/A |

| CAS Number | 98375-50-9 | [4] |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and DMF (predicted based on related compounds) | [5] |

Synthesis of BOC-DL-4-tert-butyl-PHE

The synthesis of BOC-DL-4-tert-butyl-PHE is a two-stage process that begins with the formation of the racemic amino acid, DL-4-tert-butylphenylalanine, followed by the protection of the amino group with a BOC moiety.

Synthesis of DL-4-tert-butylphenylalanine via Strecker Synthesis

The Strecker synthesis is a classic and efficient method for producing racemic α-amino acids from aldehydes.[6][7][8][9] This multi-component reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Reaction Scheme:

Caption: Strecker synthesis of DL-4-tert-butylphenylalanine.

Detailed Experimental Protocol:

-

α-Aminonitrile Formation: In a well-ventilated fume hood, 4-tert-butylbenzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. To this solution, ammonium chloride (NH₄Cl) and sodium cyanide (NaCN) or potassium cyanide (KCN) are added. The reaction mixture is stirred at room temperature, allowing for the formation of the α-aminonitrile. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: Once the formation of the α-aminonitrile is complete, the reaction mixture is acidified with a strong acid, such as hydrochloric acid (HCl), and heated to reflux. This step hydrolyzes the nitrile group to a carboxylic acid.

-

Isolation and Purification: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to induce precipitation. The solid product is collected by filtration, washed with cold water, and dried to yield DL-4-tert-butylphenylalanine.

BOC Protection of DL-4-tert-butylphenylalanine

The protection of the amino group is achieved using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[5][10]

Reaction Scheme:

Caption: BOC protection of DL-4-tert-butylphenylalanine.

Detailed Experimental Protocol:

-

Dissolution: DL-4-tert-butylphenylalanine is suspended in a mixture of a suitable organic solvent (e.g., dioxane or tert-butanol) and an aqueous basic solution (e.g., sodium hydroxide).[5]

-

Addition of (Boc)₂O: Di-tert-butyl dicarbonate is added to the stirred suspension. The reaction is typically carried out at room temperature and monitored by TLC until the starting amino acid is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated to remove the organic solvent. The aqueous solution is then washed with a nonpolar solvent (e.g., hexane) to remove unreacted (Boc)₂O. The aqueous layer is acidified with a weak acid, such as citric acid, to a pH of approximately 3.[5] The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized BOC-DL-4-tert-butyl-PHE.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra will exhibit characteristic signals for the different functional groups in the molecule.

Expected ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.3 | m | 4H | Aromatic protons (Ar-H) |

| ~5.0 | d | 1H | NH (carbamate) |

| ~4.5 | m | 1H | α-CH |

| ~3.1 | m | 2H | β-CH₂ |

| ~1.4 | s | 9H | BOC (C(CH₃)₃) |

| ~1.3 | s | 9H | Phenyl-C(CH₃)₃ |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The spectrum of the DL-racemic mixture will be identical to that of the individual enantiomers in an achiral solvent.

Expected ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (carboxylic acid) |

| ~155 | C=O (carbamate) |

| ~150 | Ar-C (ipso, attached to t-Bu) |

| ~134 | Ar-C (ipso, attached to CH₂) |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~80 | C(CH₃)₃ (BOC) |

| ~54 | α-CH |

| ~38 | β-CH₂ |

| ~34 | C(CH₃)₃ (phenyl) |

| ~31 | C(CH₃)₃ (phenyl) |

| ~28 | C(CH₃)₃ (BOC) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For BOC-DL-4-tert-butyl-PHE, electrospray ionization (ESI) is a suitable technique.

Expected Mass Spectral Data:

-

[M+H]⁺: ~322.20

-

[M+Na]⁺: ~344.18

-

Common Fragments: Loss of the BOC group (100 Da) or the tert-butyl group (57 Da).

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the compound. For a racemic mixture, a standard reversed-phase column is sufficient. Chiral HPLC can be used to resolve and quantify the individual enantiomers if required.[]

Typical HPLC Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV at 214 nm and 254 nm.

Applications in Research and Drug Development

The unique structural features of BOC-DL-4-tert-butyl-PHE make it a valuable building block in several areas of drug discovery and materials science.

Peptide and Peptidomimetic Synthesis

The primary application of BOC-protected amino acids is in the synthesis of peptides.[] The incorporation of BOC-DL-4-tert-butyl-PHE can impart several desirable properties:

-

Enhanced Stability: The bulky tert-butyl group can act as a shield, protecting the peptide backbone from proteolytic degradation, thereby increasing its in vivo half-life.

-

Conformational Constraint: The steric hindrance of the tert-butyl group can restrict the conformational flexibility of the peptide, which can lead to a more defined secondary structure and potentially higher binding affinity to a biological target.

-

Increased Lipophilicity: The tert-butyl group increases the overall lipophilicity of the peptide, which can improve its ability to cross cell membranes.

The use of a racemic mixture can be a strategic choice in early-stage drug discovery. Synthesizing a library of peptides with the DL-mixture allows for the rapid screening of both enantiomeric forms simultaneously. If a hit is identified, further synthesis and testing can be carried out with the individual enantiomers to determine which one is responsible for the activity. In some cases, the racemic mixture itself may exhibit desirable therapeutic properties.[11]

Development of Small Molecule Therapeutics

Beyond peptides, BOC-DL-4-tert-butyl-PHE can serve as a chiral building block in the synthesis of complex small molecules. The tert-butylphenyl moiety is a common motif in medicinal chemistry, and the amino acid scaffold provides a versatile platform for further functionalization.

Material Science

The self-assembly properties of peptides and amino acid derivatives can be exploited to create novel biomaterials. The hydrophobic nature of the tert-butyl group can drive the self-assembly process, leading to the formation of hydrogels, nanofibers, and other ordered structures with potential applications in drug delivery and tissue engineering.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling BOC-DL-4-tert-butyl-PHE.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

BOC-DL-4-tert-butyl-PHE is a valuable and versatile non-canonical amino acid for researchers in drug discovery and peptide science. Its unique combination of a sterically demanding tert-butyl group, a racemic center, and a readily cleavable BOC protecting group offers a powerful tool for creating novel peptides and small molecules with enhanced therapeutic potential. The synthetic and analytical protocols outlined in this guide provide a solid foundation for the effective utilization of this compound in a research setting. As the demand for more stable and potent therapeutics continues to grow, the strategic incorporation of unnatural amino acids like BOC-DL-4-tert-butyl-PHE will undoubtedly play a crucial role in the future of medicine.

References

[12] PubChem. Boc-D-phenylalanine. National Center for Biotechnology Information. [Link].

[13] PubChem. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine. National Center for Biotechnology Information. [Link].

[6] Wikipedia. Strecker amino acid synthesis. [Link].

[14] ResearchGate. Advantages in the use of single enantiomer drugs. [Link].

[7] Master Organic Chemistry. Strecker Synthesis. [Link].

[10] Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link].

[15] PubChem. Boc-4-carboxyl-L-phenylalanine. National Center for Biotechnology Information. [Link].

[16] Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link].

[17] Organic Chemistry Portal. Strecker Synthesis. [Link].

[3] Springer Link. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link].

[8] Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link].

[9] Chemistry Notes. Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link].

[11] RSC Publishing. The significance of chirality in contemporary drug discovery-a mini review. [Link].

[18] YouTube. Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. [Link].

[19] PubChem. Tert-butoxycarbonylalanine. National Center for Biotechnology Information. [Link].

[20] PubChem. Boc-L-phenylalanine methyl ester. National Center for Biotechnology Information. [Link].

[21] AAPPTec. Planning a Peptide Synthesis. [Link].

[22] NIH National Center for Biotechnology Information. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. [Link].

[23] Google Patents. WO2003068725A2 - Process for the preparation of 4-hetero-substituted phenylalanine derivatives. .

[24] Frontiers. Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. [Link].

[25] ResearchGate. Supporting Information: 1H, 13C, & 19F NMR, IR, HPLC, X-ray, DSC and ARC. [Link].

[26] NIH National Center for Biotechnology Information. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). [Link].

[27] ResearchGate. Synthesis of N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester... [Link].

[28] MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link].

[29] Google Patents. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase. .

[30] NIH National Center for Biotechnology Information. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link].

Sources

- 1. chemimpex.com [chemimpex.com]

- 3. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistnotes.com [chemistnotes.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]

- 12. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Boc-4-carboxyl-L-phenylalanine | C15H19NO6 | CID 24720904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. Strecker Synthesis [organic-chemistry.org]

- 18. youtube.com [youtube.com]

- 19. Tert-butoxycarbonylalanine | C8H15NO4 | CID 85082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. peptide.com [peptide.com]

- 22. Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. WO2003068725A2 - Process for the preparation of 4-hetero-substituted phenylalanine derivatives - Google Patents [patents.google.com]

- 24. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase - Google Patents [patents.google.com]

- 30. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Synthesis of N-α-BOC-4-tert-butyl-DL-phenylalanine

Abstract

This technical guide provides a comprehensive overview of N-α-BOC-4-tert-butyl-DL-phenylalanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. We will dissect its molecular structure, detailing the physicochemical contributions of its constituent moieties: the sterically influential 4-tert-butyl group and the acid-labile tert-butyloxycarbonyl (BOC) protecting group. The core of this document is a detailed exposition of a robust, two-stage synthetic pathway, beginning with the synthesis of the core amino acid, 4-tert-butyl-DL-phenylalanine, followed by the strategic N-terminal BOC protection. This guide is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying chemical principles and experimental rationale required for successful synthesis and application.

Introduction: The Role of Unnatural Amino Acids in Modern Drug Discovery

The twenty proteinogenic amino acids provide the foundational chemical diversity for life. However, the strategic incorporation of unnatural amino acids (UAAs) into peptide-based therapeutics has emerged as a powerful tool to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[][2] UAAs allow for the introduction of novel side chains, conformational constraints, and unique chemical handles, thereby enhancing the pharmacological properties of the parent molecule.[][3]

Among the most valuable UAAs are synthetic analogues of phenylalanine. N-α-BOC-4-tert-butyl-DL-phenylalanine is one such analogue. The introduction of a bulky tert-butyl group at the para-position of the phenyl ring significantly increases the lipophilicity and steric profile of the side chain.[4][5] This modification can profoundly influence peptide conformation, enhance binding affinity to hydrophobic pockets of target proteins, and improve membrane permeability.[4][5]

The synthesis and subsequent use of this UAA in peptide synthesis are critically dependent on protecting group strategy. The tert-butyloxycarbonyl (BOC) group is a cornerstone of modern organic synthesis, serving as a robust, temporary shield for the α-amino group.[6][7][8] Its key advantage lies in its stability to a wide range of nucleophilic and basic conditions, while being readily cleaved under mild acidic conditions, a property that makes it "orthogonal" to other common protecting groups like Fmoc and Cbz.[8][9][]

Structural Analysis and Physicochemical Properties

The structure of BOC-DL-4-tert-butyl-PHE is a deliberate amalgamation of functional components, each contributing to its utility as a building block in peptide synthesis.

-

Phenylalanine Core: Provides the fundamental amino acid backbone.

-

4-tert-butyl Group: A bulky, non-polar group that imparts significant hydrophobicity and steric hindrance, influencing molecular interactions.

-

DL-Racemate: The synthesis described yields a mixture of D and L enantiomers. While enantiomerically pure forms are often required for final drug candidates, the racemate is a valuable starting point for further resolution or for use in applications where stereochemistry is not critical.

-

N-α-BOC Group: An acid-labile carbamate that protects the primary amine from unwanted side reactions during peptide coupling.

| Property | Value | Source |

| Chemical Name | N-(tert-butoxycarbonyl)-4-tert-butyl-DL-phenylalanine | - |

| Molecular Formula | C₁₈H₂₇NO₄ | Calculated |

| Molecular Weight | 321.41 g/mol | Calculated |

| Appearance | White to off-white solid | General knowledge of similar compounds |

| Key Functional Groups | Carboxylic acid, Carbamate (BOC), Aromatic ring | - |

| CAS Number (L-form) | 143415-62-7 | [11][12] |

Strategic Synthesis Pathway

A logical and efficient synthesis of the title compound is achieved via a two-part strategy. This approach isolates the complexities of forming the unnatural amino acid core from the well-established and high-yielding BOC-protection step.

-

Part I: Synthesis of the Core Amino Acid. The foundational 4-tert-butyl-DL-phenylalanine is synthesized from commercially available precursors.

-

Part II: N-α-BOC Protection. The free amino group of the synthesized core is protected using di-tert-butyl dicarbonate (Boc₂O).

Sources

- 2. pubs.acs.org [pubs.acs.org]

- 3. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. total-synthesis.com [total-synthesis.com]

- 11. BOC-L-4-TERT-BUTYL-PHE | 143415-62-7 [chemicalbook.com]

- 12. Boc-4-叔丁基-Phe-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

The Strategic Incorporation of Steric Hindrance: A Technical Guide to BOC-DL-4-tert-butyl-PHE

For Researchers, Scientists, and Drug Development Professionals

Introduction: Modulating Peptide Properties with Bulky Residues

In the landscape of rational drug design and peptide chemistry, the nuanced modification of amino acid side chains is a cornerstone of innovation. Non-natural amino acids, in particular, offer a sophisticated toolkit for fine-tuning the pharmacological and structural properties of peptides and peptidomimetics. Among these, BOC-DL-4-tert-butyl-PHE, a protected form of 4-tert-butyl-DL-phenylalanine, stands out as a critical building block. The introduction of a bulky tert-butyl group onto the phenyl ring of phenylalanine imparts significant steric hindrance and alters the electronic environment of the aromatic side chain. This modification can profoundly influence peptide conformation, receptor-binding affinity, and metabolic stability, making it a valuable asset in the development of novel therapeutics.

This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals. It will elucidate the fundamental physicochemical properties of BOC-DL-4-tert-butyl-PHE, with a primary focus on its molecular weight, and provide a detailed, field-proven protocol for its application in solid-phase peptide synthesis (SPPS). The subsequent sections will offer a granular understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Physicochemical Properties and Characterization

The precise molecular characteristics of BOC-DL-4-tert-butyl-PHE are fundamental to its effective utilization in synthesis and purification. The molecular weight, in particular, is a critical parameter for stoichiometric calculations in reaction protocols and for the characterization of resulting peptides by mass spectrometry.

| Property | Value | Source |

| Molecular Weight | 321.41 g/mol | [1] |

| Molecular Formula | C18H27NO4 | [1] |

| CAS Number | 98375-50-9 | [1] |

| Full Chemical Name | 3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | [1] |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Appearance | Typically a white to off-white powder | |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and alcohols. |

The tert-butoxycarbonyl (BOC) protecting group is an essential feature of this compound, rendering the amino group unreactive during peptide coupling reactions. This protecting group is designed to be stable under the basic conditions often used for peptide synthesis but readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[2][3]

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of BOC-DL-4-tert-butyl-PHE is as a building block in solid-phase peptide synthesis (SPPS). The BOC/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is a classical and robust method for the synthesis of peptides.[2] The incorporation of a sterically demanding residue like 4-tert-butyl-phenylalanine can be leveraged to:

-

Induce Specific Secondary Structures: The bulky side chain can restrict the conformational freedom of the peptide backbone, promoting the formation of specific turns or helical structures.

-

Enhance Receptor Binding: The tert-butyl group can occupy hydrophobic pockets in receptor binding sites, potentially increasing binding affinity and selectivity.

-

Improve Metabolic Stability: The steric hindrance provided by the tert-butyl group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

Experimental Protocol: Incorporation of BOC-DL-4-tert-butyl-PHE into a Peptide Sequence via Manual BOC-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing a BOC-DL-4-tert-butyl-PHE residue. The process involves a cyclical series of deprotection, neutralization, and coupling steps.

Materials:

-

Merrifield resin (or other suitable solid support)

-

BOC-DL-4-tert-butyl-PHE

-

Other required BOC-protected amino acids

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling reagent (e.g., HBTU, HATU)

-

1-Hydroxybenzotriazole (HOBt) (if using DCC)

-

Dimethylformamide (DMF)

-

Isopropyl alcohol (IPA)

-

Methanol

-

Peptide cleavage cocktail (e.g., HF or TFMSA-TFA)

Workflow Diagram:

Caption: Workflow for the incorporation of BOC-DL-4-tert-butyl-PHE in BOC-SPPS.

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel. This allows the solvent to penetrate the polymer matrix, making the reactive sites accessible.

-

BOC Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).

-

Drain and add a fresh solution of 50% TFA in DCM and agitate for 30 minutes. This step cleaves the BOC protecting group, exposing a free amino group on the resin-bound peptide.[4]

-

Drain the TFA solution.

-

-

Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to thoroughly remove residual TFA and trifluoroacetate salts.

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.

-

Repeat the neutralization step. This is crucial to deprotonate the ammonium trifluoroacetate salt to the free amine, which is necessary for the subsequent coupling reaction.[3]

-

Drain the DIEA solution.

-

-

Washing: Wash the resin with DCM (5x) to remove excess DIEA.

-

Coupling:

-

In a separate vessel, dissolve BOC-DL-4-tert-butyl-PHE (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add this solution to the reaction vessel containing the resin.

-

In a separate vessel, dissolve DCC (3 equivalents) in DCM.

-

Add the DCC solution to the reaction vessel. Agitate the reaction mixture for 2-4 hours, or until a negative Kaiser test is observed. The DCC activates the carboxylic acid of the amino acid, allowing it to form a peptide bond with the free amine on the resin. HOBt is added to suppress side reactions and reduce the risk of racemization.

-

-

Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and the dicyclohexylurea (DCU) byproduct.

-

Kaiser Test (or other qualitative test): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.

-

Cycle Repetition: Repeat steps 2-8 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5] This is a hazardous step and requires specialized equipment and safety precautions.

-

Purification and Analysis: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Conclusion

BOC-DL-4-tert-butyl-PHE is a specialized yet powerful tool in the arsenal of peptide chemists and drug developers. Its precise molecular weight of 321.41 g/mol is a foundational piece of data for its use in synthesis. The strategic introduction of its bulky, hydrophobic side chain allows for the rational design of peptides with enhanced structural stability, receptor affinity, and metabolic resistance. The detailed BOC-SPPS protocol provided herein offers a robust framework for the successful incorporation of this valuable non-natural amino acid into novel peptide-based therapeutics. As the demand for more sophisticated and effective peptide drugs continues to grow, the thoughtful application of building blocks like BOC-DL-4-tert-butyl-PHE will undoubtedly play a pivotal role in advancing the field.

References

-

Boc / Bzl Solid Phase Synthesis - Sunresin. [Link]

-

Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS) - AAPPTec. [Link]

Sources

- 1. BOC-DL-4-tert-butyl-PHE | 98375-50-9 [amp.chemicalbook.com]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z Technical Guide on the BOC Protecting Group in Peptide Synthesis

Abstract

The tert-butyloxycarbonyl (BOC) protecting group represents a cornerstone in the history and practice of peptide chemistry. Introduced as part of R. Bruce Merrifield's Nobel Prize-winning work on Solid-Phase Peptide Synthesis (SPPS), the BOC/Bzl strategy leverages graded acid lability to orchestrate the assembly of complex peptide chains.[1][2][3] This technical guide provides an in-depth exploration of the BOC group, from its fundamental chemical principles and reaction mechanisms to detailed, field-proven protocols for its application. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this robust, albeit classic, methodology. We will dissect the causality behind experimental choices, address common challenges such as side reactions, and offer a comparative analysis with the now-predominant Fmoc strategy.

The Chemistry and Rationale of the BOC Protecting Group

The tert-butyloxycarbonyl (BOC) group is a carbamate-based protecting group for amines.[4] Its widespread adoption in early peptide synthesis stems from a unique set of chemical properties that form the basis of an effective orthogonal protection scheme.[5]

-

Structure: The BOC group consists of a tert-butyl ester attached to a carbonyl group, which is in turn bonded to the nitrogen of the amino acid.

-

Stability: It is exceptionally stable to a wide range of chemical conditions, including most bases, nucleophiles, and catalytic hydrogenation.[4][6] This stability is crucial, as it ensures the Nα-amino group remains protected throughout the various steps of the synthesis cycle.

-

Acid Lability: The defining feature of the BOC group is its susceptibility to cleavage under moderately strong anhydrous acidic conditions, typically using trifluoroacetic acid (TFA).[7][8] This is due to the formation of a highly stable tert-butyl carbocation upon protonation.[9][10]

-

Orthogonality: In the classic Merrifield approach, the temporary Nα-BOC group is removed by TFA, while the "permanent" side-chain protecting groups (often benzyl-based) and the resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[1][5][7] This difference in acid lability is the foundation of the BOC/Bzl strategy's success.

Core Mechanisms of Action

A deep understanding of the protection and deprotection mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues.

2.1 Protection: Nα-Boc Formation

The most common method for introducing the BOC group is through the reaction of an amino acid with di-tert-butyl dicarbonate, commonly known as Boc-anhydride (Boc₂O).[11][12]

The mechanism is a straightforward nucleophilic acyl substitution.[13] The nucleophilic α-amino group of the amino acid attacks one of the electrophilic carbonyl carbons of the Boc-anhydride.[4][14] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and rapidly decomposes into carbon dioxide (CO₂) and tert-butanol, driving the reaction to completion.[4][14] The reaction is often performed in the presence of a base to deprotonate the amino acid, enhancing its nucleophilicity.[4][15]

Caption: Mechanism of Nα-Boc Protection using Boc-Anhydride.

2.2 Deprotection: Acidolytic Cleavage with TFA

The removal of the BOC group is a critical step that must be efficient and selective to prepare the N-terminus for the next coupling cycle. This is achieved through acidolysis with TFA.[10]

The mechanism proceeds in three key steps:

-

Protonation: The carbonyl oxygen of the BOC carbamate is protonated by the strong acid (TFA).[9][10]

-

Carbocation Formation: This protonation weakens the C-O bond, leading to the departure of the protecting group as a stable tert-butyl cation and forming an unstable carbamic acid intermediate.[9][10]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[9][10] The newly liberated amine is then protonated by the excess TFA in the reaction mixture, forming a trifluoroacetate salt.[10]

Caption: Mechanism of Nα-Boc Deprotection by Trifluoroacetic Acid (TFA).

The BOC Strategy in Solid-Phase Peptide Synthesis (SPPS)

The BOC group was the original cornerstone of Merrifield's SPPS, a cyclical process performed on a solid support (resin).[1][2] Each cycle adds one amino acid to the growing peptide chain and consists of four main steps.

3.1 The BOC-SPPS Cycle

-

Deprotection: The Nα-Boc group of the resin-bound peptide is removed using a solution of TFA in dichloromethane (DCM).[16]

-

Neutralization: The resulting N-terminal ammonium trifluoroacetate salt is neutralized to the free amine using a hindered base, typically diisopropylethylamine (DIEA), to prepare it for coupling.[17]

-

Coupling: The next Nα-Boc protected amino acid is activated by a coupling agent (e.g., HBTU, HOBt) and added to the resin, forming a new peptide bond.[1]

-

Washing: The resin is thoroughly washed with solvents like DCM and DMF to remove excess reagents and byproducts before the next cycle begins.[1]

This cycle is repeated until the desired peptide sequence is assembled.

Caption: The four-step cycle of BOC-based Solid-Phase Peptide Synthesis.

3.2 Final Cleavage

After the final amino acid is coupled and deprotected, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed. In the Boc/Bzl strategy, this is typically accomplished in a single step using a very strong acid, most commonly anhydrous hydrogen fluoride (HF).[16][18][19] This step requires specialized, HF-resistant equipment due to the highly corrosive and toxic nature of HF.[18][20] Alternatives like trifluoromethanesulfonic acid (TFMSA) can also be used.[16][21]

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific peptide sequence and available laboratory equipment.

Protocol 1: General Nα-Boc Protection of an Amino Acid

This protocol describes the protection of a generic amino acid using Boc-anhydride.

-

Dissolution: Dissolve the amino acid (1.0 equiv.) in a 1:1 mixture of dioxane and water. Add triethylamine (1.5 equiv.) to the solution.[22]

-

Reaction: While stirring at room temperature, add Boc-anhydride (Boc₂O, 1.1 equiv.) to the mixture. Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC).[22]

-

Work-up: Dilute the reaction mixture with water and perform an extraction with ethyl acetate to remove byproducts.[22]

-

Isolation: Acidify the aqueous layer with a cold 5% citric acid solution and extract the Boc-protected amino acid into ethyl acetate.[22]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the final product.[22]

Protocol 2: Manual BOC-SPPS Cycle (Deprotection & Coupling)

This protocol outlines a single cycle for adding an amino acid to a peptide-resin.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[1]

-

Deprotection:

-

Neutralization:

-

Wash the resin with DCM (3x).

-

Add a solution of 5-10% DIEA in DCM and agitate for 5-10 minutes.[17]

-

Drain and wash the resin with DCM (3x) to remove excess base.

-

-

Coupling:

-

In a separate vessel, dissolve the next Nα-Boc amino acid (2-4 equiv.) and a coupling agent like HBTU (2-4 equiv.) in DMF.

-

Add this activation solution to the neutralized peptide-resin.

-

Add DIEA (4-6 equiv.) to initiate the coupling reaction. Agitate for 1-2 hours.[1]

-

Monitor reaction completion with a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.[1]

Protocol 3: Final Cleavage with Anhydrous HF

WARNING: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed only by trained personnel in a specialized, HF-resistant apparatus and fume hood.

-

Preparation: Dry the final peptide-resin completely under vacuum.[1] Place the resin and a magnetic stir bar in the HF reaction vessel.

-

Scavenger Addition: Add a scavenger cocktail to the vessel. A common mixture for peptides without sensitive residues is p-cresol. For peptides containing Cys, Met, or Trp, a mixture like HF/anisole/DMS/p-thiocresol (10:1:1:0.2) is used to trap reactive carbocations.[20]

-

HF Distillation: Cool the reaction vessel to approximately -5 to 0 °C using a dry ice/methanol bath. Carefully distill the required volume of anhydrous HF into the vessel.[20]

-

Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.[20]

-

HF Removal: After the reaction is complete, carefully remove the HF by evaporation under a stream of nitrogen or under vacuum.

-

Peptide Precipitation: Suspend the remaining resin and crude peptide in cold diethyl ether. This will precipitate the peptide.[1]

-

Isolation and Purification: Collect the precipitated peptide by filtration or centrifugation. Wash several times with cold ether to remove scavengers and cleaved protecting groups. Dry the crude peptide under vacuum. The peptide is then typically purified by reverse-phase HPLC.[1]

Challenges and Mitigation: Side Reactions and Scavengers

The strongly acidic conditions used in BOC-SPPS, particularly during deprotection and final cleavage, can generate highly reactive carbocation intermediates (e.g., tert-butyl cations).[23] These cations can alkylate nucleophilic side chains, leading to undesirable byproducts.

-

t-Butylation: The sulfur atom in Methionine and the indole ring of Tryptophan are particularly susceptible to alkylation by the tert-butyl cation.[23][24]

-

Benzyl Group Migration: During HF cleavage, benzyl protecting groups can also form carbocations that may reattach at incorrect positions.

The Role of Scavengers: To prevent these side reactions, nucleophilic "scavenger" molecules are added to the deprotection and cleavage cocktails.[18] These scavengers act as carbocation traps, reacting with the electrophilic intermediates before they can modify the peptide.[25]

| Scavenger | Target / Purpose | Reference |

| Anisole / Thioanisole | Traps benzyl and t-butyl cations; protects Trp and Tyr. | [25][26] |

| p-Cresol | Effective scavenger for acyl ions and other carbocations. | [25] |

| Ethane dithiol (EDT) | Scavenges t-butyl cations and maintains Cys in a reduced state. | [26][27] |

| Triisopropylsilane (TIS) | Scavenges trityl cations (used in Fmoc) but also effective for t-butyl cations. | [26] |

| Water | Acts as a scavenger for t-butyl cations. | [26] |

Comparative Analysis: BOC vs. Fmoc Strategy

While the BOC strategy was revolutionary, the field of peptide synthesis has largely shifted towards the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for routine synthesis.[4][7] The choice between them depends on the specific application, peptide sequence, and available resources.

| Feature | BOC Strategy | Fmoc Strategy |

| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Reagent | Moderately strong acid (e.g., 50% TFA in DCM) | Base (e.g., 20% piperidine in DMF)[28] |

| Chemistry | Acid-labile Nα-group, stronger-acid-labile side chains | Base-labile Nα-group, acid-labile side chains[7] |

| Final Cleavage | Strong acid (Anhydrous HF, TFMSA) | Moderate acid (TFA cocktail)[29] |

| Advantages | - Lower cost of amino acid derivatives.[]- Can reduce aggregation for hydrophobic sequences.[7][31]- Extensive validation and process maturity.[] | - Milder deprotection conditions.[7][28]- Compatible with acid-sensitive residues.[]- No need for specialized HF apparatus.[28]- Amenable to automation and UV monitoring.[2] |

| Disadvantages | - Requires highly corrosive/toxic HF for cleavage.- Repeated acid treatment can degrade sensitive peptides.- Neutralization step required in each cycle. | - Piperidine can cause side reactions.- Cost of Fmoc-amino acids is higher.- Aggregation can be more problematic.[31] |

Conclusion

The BOC protecting group and the associated Boc/Bzl SPPS strategy represent a foundational and powerful methodology in peptide synthesis. While the Fmoc strategy has become the modern standard for many applications due to its milder conditions, BOC chemistry remains highly relevant.[7] Its advantages in synthesizing difficult, aggregation-prone sequences and its cost-effectiveness ensure its continued use in both academic research and large-scale industrial production.[][31] A thorough understanding of its mechanisms, protocols, and challenges, as detailed in this guide, is essential for any scientist working in the field of peptide chemistry.

References

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

-

Hart, R. A., & G. A. T. S. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 211-224. Available from: [Link]

-

PubMed. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Available from: [Link]

-

Chemistry LibreTexts. 26.7: Peptide Synthesis. (2024). Available from: [Link]

-

CEM. Application Note Peptide Cleavage and Protected Cleavage Procedures. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Available from: [Link]

-

ResearchGate. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. (2020). Available from: [Link]

-

SlideShare. T boc fmoc protocols in peptide synthesis. Available from: [Link]

-

Niso, M., et al. (2004). Efficient solid-phase synthesis of fullero-peptides using Merrifield strategy. Tetrahedron Letters, 45(31), 5987-5990. Available from: [Link]

-

Polypeptide Group. Benzylthiols as scavengers in TFA cleavages of peptide resins. Available from: [Link]

-

AAPPTEC. Peptide Synthesis - FAQ. Available from: [Link]

-

PubMed. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. (2018). Available from: [Link]

-

LifeTein. Basic Peptides synthesis introduction. Available from: [Link]

-

CSBio. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

-

C S Bio. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

-

PubMed. Side reactions in solid-phase peptide synthesis and their applications. (2000). Available from: [Link]

-

Biovera. Solid-Phase Peptide Synthesis Methods: Complete Guide. (2023). Available from: [Link]

-

JoVE. Solid phase synthesis of a functionalized bis-peptide using "safety catch" methodology. (2012). Available from: [Link]

-

University of Illinois Springfield. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. Available from: [Link]

-

NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). Available from: [Link]

-

Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017). Available from: [Link]

-

Sunresin. Boc / Bzl Solid Phase Synthesis. Available from: [Link]

-

Wikipedia. Peptide synthesis. Available from: [Link]

-

YouTube. Boc Deprotection Mechanism | Organic Chemistry. (2022). Available from: [Link]

-

ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). Available from: [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

-

YouTube. Peptide Synthesis with the Boc Protecting Group. (2020). Available from: [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]

-

Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biovera.com.au [biovera.com.au]

- 3. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Application of Boc-anhydride [en.highfine.com]

- 12. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 15. Boc-Protected Amino Groups [organic-chemistry.org]

- 16. chempep.com [chempep.com]

- 17. peptide.com [peptide.com]

- 18. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 21. researchgate.net [researchgate.net]

- 22. peptide.com [peptide.com]

- 23. peptide.com [peptide.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. cem.de [cem.de]

- 27. biotage.com [biotage.com]

- 28. lifetein.com [lifetein.com]

- 29. selectscience.net [selectscience.net]

- 31. peptide.com [peptide.com]

Methodological & Application

Application Note: A Protocol for the Efficient Coupling of BOC-DL-4-tert-butyl-PHE

Abstract

The incorporation of sterically hindered amino acids into peptide sequences is a significant challenge in synthetic chemistry, often leading to slow reaction kinetics and incomplete couplings. BOC-DL-4-tert-butyl-PHE, with its bulky tert-butyl group on the phenyl ring and the N-terminal Boc protecting group, presents a formidable steric barrier. This application note provides a detailed, field-proven protocol for the efficient coupling of this challenging amino acid. We delve into the rationale behind reagent selection, offer step-by-step experimental procedures, and outline robust methods for product purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably incorporate sterically demanding residues into their target molecules.

Introduction: The Challenge of Steric Hindrance

In peptide synthesis, the formation of an amide bond is the fundamental reaction.[1][2] While standard protocols are effective for most proteinogenic amino acids, residues with significant steric bulk, such as BOC-DL-4-tert-butyl-PHE, disrupt the ideal reaction geometry. The bulky tert-butyl group and the N-α-Boc protectorate impede the approach of the nucleophilic amine to the activated carboxyl group. This steric clash can lead to:

-

Slow or Incomplete Reactions: Requiring extended reaction times or resulting in deletion sequences.

-

Side Reactions: Increased potential for side reactions, such as the formation of unreactive oxazolone intermediates.

-

Racemization: Harsh conditions needed to drive the reaction can compromise the stereochemical integrity of the chiral center.[3]

To overcome these obstacles, the choice of coupling reagent is paramount. Standard carbodiimide activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient for such "difficult couplings".[1][4][5] Modern, highly efficient coupling reagents are required to achieve high yields and purity. This protocol leverages the power of onium salt-based reagents, which are specifically designed to activate and couple sterically hindered amino acids.[6][7][8]

Reagent Selection: A Mechanistic Rationale

The success of this protocol hinges on the selection of a potent activation system.

-

Coupling Reagent: We recommend the use of an aminium/uronium salt such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . HATU is highly effective for several reasons:

-

It reacts with the carboxylic acid to form a highly reactive OAt-ester intermediate.[8][9]

-

The 7-aza-hydroxybenzotriazole (HOAt) leaving group is superior to the more traditional HOBt, as the pyridine nitrogen provides anchimeric assistance, accelerating the subsequent aminolysis step.[8]

-

Alternatives with similar efficacy include phosphonium salts like PyBOP or other uronium salts like HBTU and HCTU .[1][6][8]

-

-

Base: A non-nucleophilic, sterically hindered base is critical. N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is the ideal choice.[1] Its role is to deprotonate the carboxylic acid and neutralize any acidic byproducts without acting as a competing nucleophile, a risk associated with less hindered bases like triethylamine.

-

Solvent: Anhydrous, polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are required to ensure the solubility of all reactants and facilitate the reaction.

Experimental Workflow and Protocol

The following diagram illustrates the overall workflow for the coupling of BOC-DL-4-tert-butyl-PHE to an amine-bearing compound (R-NH₂), which could be an amino acid ester or a resin-bound peptide.

Caption: Workflow for HATU-mediated coupling of BOC-DL-4-tert-butyl-PHE.

Materials and Equipment

-

BOC-DL-4-tert-butyl-PHE

-

Amine component (e.g., an amino acid methyl ester hydrochloride)

-

HATU (or alternative coupling reagent)

-

DIPEA

-

Anhydrous DMF

-

Reaction vessel with magnetic stirrer and nitrogen/argon inlet

-

Standard laboratory glassware

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Detailed Solution-Phase Coupling Protocol

This protocol assumes the coupling of BOC-DL-4-tert-butyl-PHE to an amino acid ester (e.g., H-Gly-OMe·HCl).

1. Preparation of Reactants: a. In a clean, dry, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve BOC-DL-4-tert-butyl-PHE (1.0 eq.) in anhydrous DMF (to achieve a concentration of approx. 0.1 M). b. In a separate flask, dissolve the amine component (e.g., H-Gly-OMe·HCl, 1.0 eq.) in a minimal amount of anhydrous DMF. Add DIPEA (1.0 eq.) to this solution to neutralize the hydrochloride salt, forming the free amine.

2. Activation of the Carboxylic Acid: a. To the stirred solution of BOC-DL-4-tert-butyl-PHE, add HATU (1.0 eq.). b. Add DIPEA (2.0 eq.) to the reaction mixture. The first equivalent facilitates the activation, and the second ensures the medium remains basic. c. Allow the activation to proceed for 5-10 minutes at room temperature. The solution may change color.

3. Coupling Reaction: a. Add the free amine solution from step 1b to the activated carboxylic acid mixture. b. Stir the reaction at room temperature for 4-12 hours. The extended reaction time is prudent due to the steric hindrance. c. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking a small aliquot for LC-MS analysis to check for the consumption of the starting material and the formation of the desired product mass.

4. Work-up and Isolation: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DMF. b. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate (EtOAc). c. Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOAt), and finally with brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

| Reagent | Equivalents (eq.) | Molar Mass ( g/mol ) | Purpose |

| BOC-DL-4-tert-butyl-PHE | 1.0 | 321.41 | Sterically hindered amino acid |

| Amine Component (as HCl salt) | 1.0 | Variable | Nucleophile |

| HATU | 1.0 | 380.23 | Coupling Reagent |

| DIPEA | 3.0 (Total) | 129.24 | Non-nucleophilic base for activation and neutralization |

| Anhydrous DMF | - | 73.09 | Reaction Solvent |

Note on Solid-Phase Peptide Synthesis (SPPS): The same stoichiometry and reagents apply. The protocol is adapted by performing all steps on the resin-bound amine component within a reaction vessel, with solvent washes between each step.

Product Purification and Characterization (Self-Validation)

Validation of the final product is essential for trustworthiness. A combination of HPLC, MS, and NMR provides a comprehensive assessment of purity and identity.

Purification by RP-HPLC

The crude product should be purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11][12][13]

| Parameter | Recommended Condition |

| Column | C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |

| Gradient | A linear gradient appropriate for the hydrophobicity of the product (e.g., 20-80% B over 30 min) |

| Detection | UV absorbance at 214 nm and 280 nm |

| Flow Rate | Dependent on column diameter (e.g., 1 mL/min for analytical, 20 mL/min for preparative) |

Collect fractions corresponding to the major product peak and confirm their purity by analytical HPLC. Combine pure fractions and lyophilize to obtain the final product as a white powder.[13]

Characterization by Mass Spectrometry (MS)

Mass spectrometry is used to confirm that the desired amide bond formation has occurred by verifying the molecular weight of the product.[14][15][16][17] Electrospray Ionization (ESI) is a common technique for this analysis. The expected mass should be calculated and compared against the observed m/z value (e.g., [M+H]⁺, [M+Na]⁺).

Characterization by NMR Spectroscopy

NMR provides unambiguous structural confirmation of the coupled product.[18][19] Key diagnostic signals in the ¹H NMR spectrum include:

-

The appearance of a new amide (N-H) proton signal.

-

Characteristic signals for the Boc group (~1.4 ppm) and the tert-butyl group (~1.3 ppm).

-

The integration of all signals should correspond to the number of protons in the final structure.

-

2D NMR experiments like COSY and TOCSY can be used to confirm the connectivity of the amino acid residues.[20][21]

Troubleshooting Common Issues

-

Issue: Low Coupling Efficiency / Incomplete Reaction

-

Cause: Insufficient activation or reaction time. Water contamination.

-

Solution: Ensure all reagents and solvents are strictly anhydrous. Extend the reaction time to 24 hours. Consider a "double coupling" by repeating the addition of activated amino acid after the initial coupling period.

-

-

Issue: Presence of Side Product with Mass of (Starting Acid - 18)

-

Cause: Dehydration of the activated intermediate.

-

Solution: Ensure the amine nucleophile is added promptly after the activation period. Use of HOAt-based reagents like HATU generally minimizes this side reaction.

-

-

Issue: Racemization

-

Cause: Over-activation or prolonged exposure to strong base.

-

Solution: Use the recommended stoichiometry; avoid a large excess of base. While DIPEA is preferred, a weaker base like sym-collidine can be considered in highly sensitive cases.[1]

-

Conclusion

The successful coupling of sterically demanding amino acids like BOC-DL-4-tert-butyl-PHE is achievable with a carefully optimized protocol. The use of potent onium salt reagents such as HATU, in conjunction with a hindered non-nucleophilic base and anhydrous conditions, effectively overcomes the steric barriers to facilitate efficient amide bond formation. Rigorous purification by RP-HPLC and thorough characterization by MS and NMR are indispensable steps to ensure the integrity and purity of the final product, upholding the standards of scientific and developmental research.

References

-

HPLC Analysis and Purification of Peptides - PMC. PubMed Central.[Link]

-

A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies.[Link]

-

Peptide Purification. AAPPTec.[Link]

-

Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry. ACS Publications.[Link]

-

Overview of peptide and protein analysis by mass spectrometry. PubMed.[Link]

-

Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments.[Link]

-

HPLC Analysis and Purification of Peptides. ResearchGate.[Link]

-

Peptide and protein analysis with mass spectrometry. ResearchGate.[Link]

-

What Is Peptide Mass Spectrometry Identification. MtoZ Biolabs.[Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.[Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.[Link]

-

Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications.[Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate.[Link]

-

Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry.[Link]

-

Coupling Reagents. AAPPTec.[Link]

-

Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. ResearchGate.[Link]

-

Guide to Solid Phase Peptide Synthesis. AAPPTec.[Link]

-

Introduction to Peptide Synthesis. PMC - NIH.[Link]

-

Links & Resources. Auburn University Peptide Synthesis Facility.[Link]

-

Resources. AAPPTec.[Link]

-

Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing.[Link]

-

Peptide & HT Organic Synthesis Technical Resources. Merck Millipore.[Link]

-

Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. PMC - NIH.[Link]

-

NMR in structural determination of proteins and peptides. NMIMS Pharmacy.[Link]

-

NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. ACS Publications.[Link]

-

Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. PMC - NIH.[Link]

-

peptide nmr. University of Bayreuth.[Link]

Sources

- 1. bachem.com [bachem.com]

- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. 肽偶联剂选择指南 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bachem.com [bachem.com]

- 12. hplc.eu [hplc.eu]

- 13. peptide.com [peptide.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chem.uzh.ch [chem.uzh.ch]

Application Notes and Protocols for the Deprotection of Boc-4-tert-butyl-L-phenylalanine

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 4-tert-butyl-L-phenylalanine and its Deprotection

4-tert-butyl-L-phenylalanine is a non-canonical amino acid of significant interest in medicinal chemistry and peptide science. The incorporation of this sterically demanding residue into peptides can impart unique conformational constraints, enhance proteolytic stability, and modulate biological activity by probing specific hydrophobic pockets in target proteins. The tert-butyl group on the phenyl ring provides a bulky, lipophilic side chain that is distinct from natural amino acids.

The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its facile removal under acidic conditions.[][2][3] The selective and efficient deprotection of Boc-4-tert-butyl-L-phenylalanine is a critical step in the synthesis of peptides and complex organic molecules incorporating this unique building block. This document provides a detailed guide to the most effective methods for BOC deprotection of 4-tert-butyl-L-phenylalanine, with a focus on mechanistic understanding, practical protocols, and troubleshooting.

Mechanistic Overview of Acid-Catalyzed BOC Deprotection

The removal of the BOC group is an acid-catalyzed process that proceeds through a well-established mechanism.[2][4][5] Understanding this mechanism is crucial for optimizing reaction conditions and minimizing side reactions.

-

Protonation: The process begins with the protonation of the carbonyl oxygen of the BOC group by a strong acid, such as trifluoroacetic acid (TFA).[2][4][5]

-

Formation of a Tert-butyl Cation: The protonated BOC group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][4][5]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[2][4]

-

Formation of the Amine Salt: The newly liberated free amine is then protonated by the excess acid in the reaction mixture, forming the corresponding ammonium salt (e.g., trifluoroacetate salt).[4][5]

It is imperative to conduct this reaction in a well-ventilated fume hood and avoid using a closed system, as the evolution of carbon dioxide can cause a pressure buildup.[2][4]

Caption: Acid-catalyzed deprotection of BOC-4-tert-butyl-phenylalanine.

The Critical Role of Scavengers

The tert-butyl cation generated during deprotection is a reactive electrophile that can lead to undesirable side reactions.[5][6] The most significant of these is the alkylation of electron-rich aromatic systems. While the tert-butyl group already present on the phenylalanine side chain deactivates the ring towards further alkylation to some extent, other sensitive residues in a peptide sequence (e.g., tryptophan, tyrosine, methionine) are highly susceptible.[5][7]

To mitigate these risks, scavengers are added to the reaction mixture. These are nucleophilic compounds that rapidly trap the tert-butyl cation before it can react with the desired product.[8][9]

Common Scavengers for BOC Deprotection:

| Scavenger | Target Residue(s) | Typical Concentration |

| Triisopropylsilane (TIS) | General, Tryptophan | 2.5-5% (v/v)[9][10] |

| Triethylsilane (TES) | General, Tryptophan | 5-10% (v/v)[9] |

| Thioanisole | Methionine, general | 5-10% (v/v)[9] |

| Water | General | ~5% (v/v)[9] |

| Ethanedithiol (EDT) | Cysteine | 2.5% (v/v)[9] |

For peptides containing multiple sensitive residues, a scavenger cocktail is highly recommended. A standard and effective mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[9][10]

Standard Deprotection Protocols

Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and robust method for the deprotection of Boc-4-tert-butyl-L-phenylalanine.

Materials:

-

Boc-4-tert-butyl-L-phenylalanine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) (optional, but recommended for peptide synthesis)

-

Cold diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve Boc-4-tert-butyl-L-phenylalanine (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.

-

If other sensitive functional groups are present, add TIS (2.5-5% v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (10-20 equivalents, or a 25-50% v/v solution in DCM) to the stirred solution.[5]

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene.[5]

-

Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Milder Deprotection using HCl in Dioxane

For substrates that are sensitive to the harshness of neat TFA, a solution of hydrogen chloride in an organic solvent offers a milder alternative.

Materials:

-

Boc-4-tert-butyl-L-phenylalanine

-

4M HCl in 1,4-dioxane

-

1,4-Dioxane, anhydrous

-

Cold diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve Boc-4-tert-butyl-L-phenylalanine (1 equivalent) in anhydrous 1,4-dioxane (10-20 mL per gram of substrate) in a round-bottom flask.

-

To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the product.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Alternative and Lewis Acid-Catalyzed Deprotection Methods

While TFA and HCl are the workhorses for BOC deprotection, certain situations, such as the presence of other acid-labile groups, may necessitate alternative methods.

Lewis Acid-Mediated Deprotection: Several Lewis acids can catalyze the cleavage of the BOC group under milder or non-protic conditions.[11]

-

Iron(III) Chloride (FeCl₃): Catalytic amounts of FeCl₃ can efficiently deprotect N-Boc groups, offering a more sustainable and greener alternative.[12][13]

-

Zinc Bromide (ZnBr₂): Can be used for selective deprotection, particularly of secondary N-BOC groups in the presence of primary ones.[2][]

-

Trimethylsilyl Iodide (TMSI): A potent reagent for cleaving carbamates under neutral, anhydrous conditions.[][15]

These methods often require careful optimization for each specific substrate but can provide valuable orthogonality in complex syntheses.

Summary of Deprotection Methods and Conditions

| Method | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Notes |

| Standard Acidolysis | 25-50% TFA | DCM | 0 to RT | 1-2 | Highly effective and common; scavengers recommended.[5] |

| Strong Acidolysis | 95-100% TFA | None | RT | 0.5-1 | Faster deprotection, but harsher conditions. |

| Milder Acidolysis | 4M HCl | 1,4-Dioxane | RT | 2-4 | Good alternative for TFA-sensitive substrates.[16] |

| Lewis Acid Catalysis | FeCl₃ (catalytic) | Acetonitrile | RT | 1-3 | Greener and milder conditions.[12][13] |

| Lewis Acid Catalysis | ZnBr₂ | DCM | RT | 2-6 | Offers selectivity in some cases.[2][] |

Experimental Workflow Visualization

Caption: A general experimental workflow for BOC deprotection.

Troubleshooting and Key Considerations

-

Incomplete Reaction: If monitoring shows incomplete deprotection, extend the reaction time or increase the concentration of the acid. Ensure the starting material is fully dissolved.

-

Side Product Formation: The presence of unexpected products often points to alkylation by the tert-butyl cation. Increase the concentration or change the type of scavenger used.

-

Low Yield: Product loss can occur during work-up, especially if the resulting amine salt has some solubility in the precipitation solvent. Ensure the diethyl ether is sufficiently cold and minimize the volume used for washing.

-

Substrate Degradation: If the substrate contains other acid-sensitive functional groups, consider switching to a milder deprotection method, such as HCl in dioxane or a Lewis acid-catalyzed approach.

Conclusion

The deprotection of Boc-4-tert-butyl-L-phenylalanine is a routine yet critical transformation in synthetic chemistry. A thorough understanding of the acid-catalyzed mechanism, the strategic use of scavengers, and the careful selection of reaction conditions are paramount to achieving high yields and purity. While TFA remains the gold standard for its efficiency, milder methods employing HCl or Lewis acids provide a valuable toolkit for handling sensitive and complex substrates. The protocols and data presented in this guide offer a comprehensive framework for researchers to confidently and successfully perform this essential deprotection step in their synthetic endeavors.

References

-

ResearchGate. (2021). Deprotection of N-Boc group present in amino acids and other derivatives a. Available at: [Link]

-

ACS Publications. (n.d.). A New Selective Cleavage of N,N-Dicarbamoyl-Protected Amines Using Lithium Bromide. Journal of Organic Chemistry. Available at: [Link]

-

Oxford Academic. (n.d.). SELECTIVE CLEAVAGE OF N-t-BUTOXYCARBONYL PROTECTING GROUP. Chemistry Letters. Available at: [Link]

-

National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

-

National Institutes of Health (NIH). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

-

Royal Society of Chemistry. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Green Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages. Chemical Communications. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]

-

ResearchGate. (2020). (PDF) FeCl3‐Mediated Boc Deprotection: Mild Facile Boc‐Chemistry in Solution and on Resin. Available at: [Link]

-

ResearchGate. (2025). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF. Available at: [Link]

-